

# Application of Caplyta (Lumateperone) in iPSC Models of Schizophrenia: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Caplyta*

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## Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. While the exact pathophysiology remains elusive, dysregulation of dopaminergic, serotonergic, and glutamatergic neurotransmission is heavily implicated.[1][2] Induced pluripotent stem cell (iPSC) technology offers a powerful platform to model the cellular and molecular aspects of schizophrenia in a patient-specific manner. By differentiating iPSCs into relevant neural cell types, researchers can investigate disease mechanisms and screen for novel therapeutic agents.

**Caplyta** (lumateperone) is an atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][3] Its unique pharmacological profile, which includes potent serotonin 5-HT<sub>2A</sub> receptor antagonism, presynaptic partial agonism and postsynaptic antagonism at dopamine D<sub>2</sub> receptors, and modulation of glutamate signaling, makes it a compelling candidate for investigation in iPSC-based models of schizophrenia.[4][5][6][7] These application notes and protocols provide a comprehensive guide for utilizing **Caplyta** in iPSC-derived neuronal models to explore its therapeutic potential and mechanisms of action.

## Quantitative Data Summary

The following tables summarize the key pharmacological properties of lumateperone and its clinical efficacy in treating schizophrenia. This data provides a basis for dose-response studies in iPSC models and for correlating cellular effects with clinical outcomes.

Table 1: Receptor Binding Affinity of Lumateperone

Receptor/Transporter	Binding Affinity (K <sub>i</sub> , nM)	Reference
Serotonin 5-HT <sub>2A</sub>	0.54	<a href="#">[1]</a> <a href="#">[8]</a>
Dopamine D <sub>2</sub>	32	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Serotonin Transporter (SERT)	33	<a href="#">[1]</a>
Dopamine D <sub>1</sub>	52	<a href="#">[1]</a> <a href="#">[4]</a>

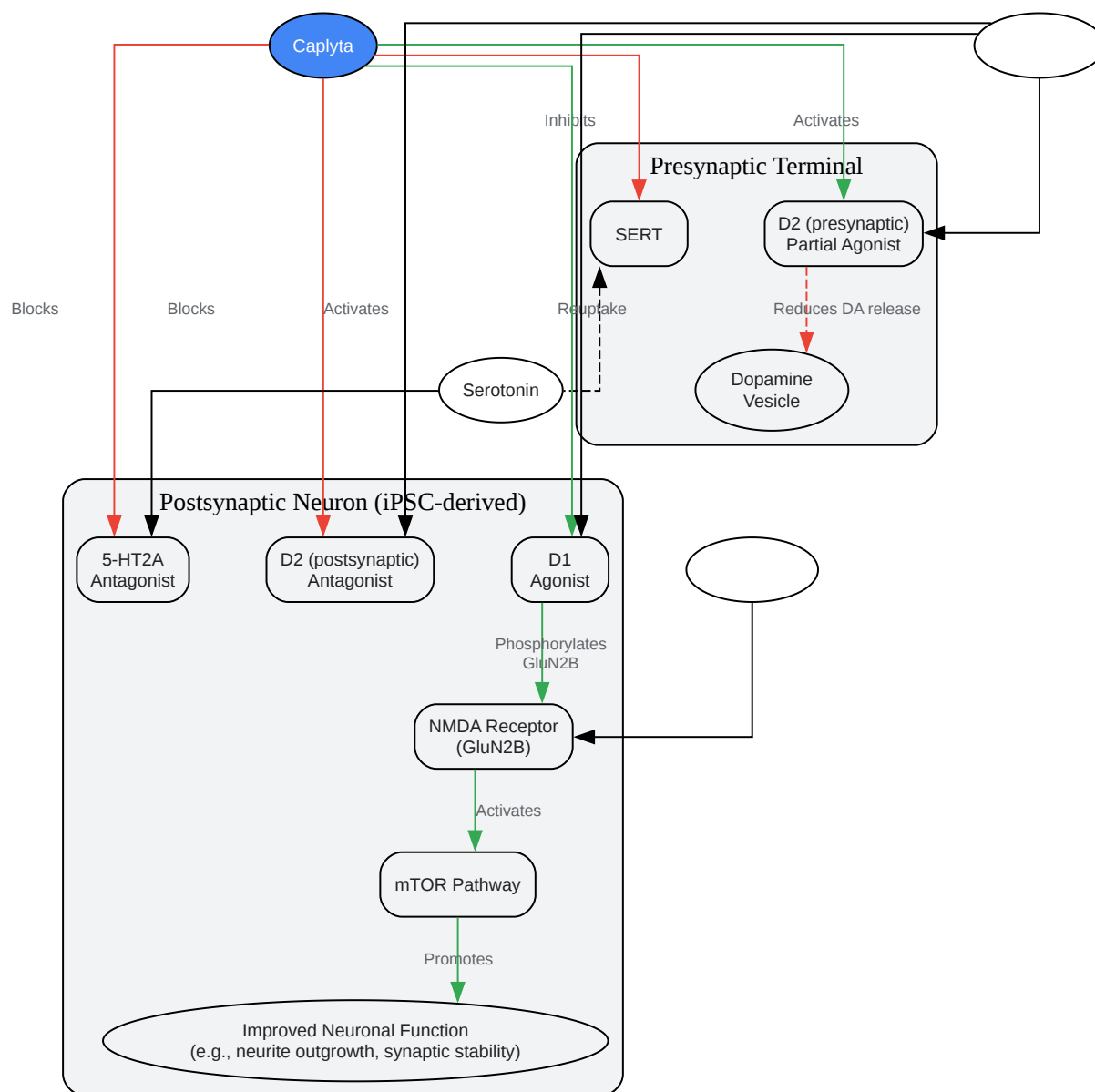
Table 2: Clinical Efficacy of Lumateperone in Schizophrenia (4-week study)

Treatment Group	Change from Baseline in PANSS Total Score (LSMD vs. Placebo)	p-value	Effect Size	Reference
Lumateperone 42 mg	-4.2	0.02	-0.3	<a href="#">[7]</a>
Lumateperone 28 mg	-2.6	0.16	-0.2	<a href="#">[7]</a>

PANSS: Positive and Negative Syndrome Scale; LSMD: Least Squares Mean Difference.

## Signaling Pathways and Experimental Workflow

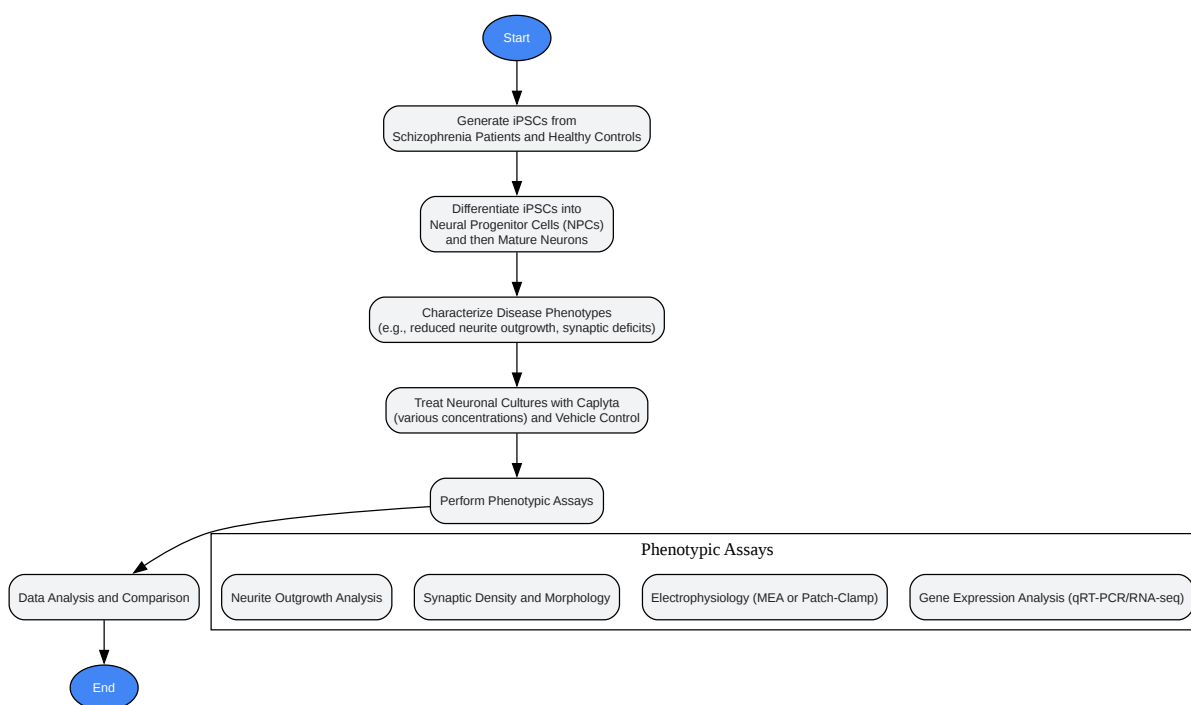
### Caplyta's Proposed Mechanism of Action in a Schizophrenic Neuron



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Caption: Proposed signaling pathways of **Caplyta** in a neuron.

# Experimental Workflow for Assessing Caplyta in iPSC Models



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Caption: Workflow for testing **Caplyta** in iPSC models.

## Experimental Protocols

### Protocol 1: Differentiation of iPSCs into Cortical Neurons

This protocol is a general guideline and may require optimization for specific iPSC lines.

Materials:

- iPSCs from schizophrenia patients and healthy controls
- DMEM/F12 medium
- Neurobasal medium
- B-27 supplement
- N-2 supplement
- GlutaMAX
- Non-essential amino acids (NEAA)
- 2-Mercaptoethanol
- Basic fibroblast growth factor (bFGF)
- Dual SMAD inhibitors (e.g., SB431542 and Noggin)
- Laminin
- Poly-L-ornithine (PLO)
- ROCK inhibitor (Y-27632)

Procedure:

- Neural Induction (Day 0-11): a. Plate iPSCs on Matrigel-coated plates in mTeSR1 medium. b. When confluent, switch to neural induction medium (DMEM/F12, N-2, B-27, GlutaMAX, NEAA, 2-Mercaptoethanol) supplemented with dual SMAD inhibitors. c. Culture for 11 days, changing the medium every other day. Neural rosettes should be visible.
- Neural Progenitor Cell (NPC) Expansion (Day 12-25): a. Select and dissociate neural rosettes using Accutase. b. Plate NPCs on PLO/laminin-coated plates in NPC expansion medium (DMEM/F12, N-2, B-27, GlutaMAX, NEAA) with bFGF. c. Passage NPCs as they become confluent.
- Neuronal Differentiation (Day 26 onwards): a. Dissociate NPCs and plate them on PLO/laminin-coated plates in neuronal differentiation medium (Neurobasal medium, B-27, GlutaMAX). b. Culture for at least 4-6 weeks to allow for maturation. Change half of the medium every 2-3 days.

## Protocol 2: Caplyta Treatment of iPSC-Derived Neurons

### Materials:

- Mature iPSC-derived neuronal cultures (at least 4 weeks post-differentiation)
- **Caplyta** (lumateperone) stock solution (in DMSO)
- Vehicle control (DMSO)
- Neuronal differentiation medium

### Procedure:

- Prepare a range of **Caplyta** concentrations (e.g., 1 nM, 10 nM, 100 nM, 1  $\mu$ M, 10  $\mu$ M) by diluting the stock solution in neuronal differentiation medium.
- Prepare a vehicle control with the same final concentration of DMSO as the highest **Caplyta** concentration.
- Remove half of the medium from the neuronal cultures and replace it with fresh medium containing the desired concentration of **Caplyta** or vehicle.

- Incubate the cultures for the desired treatment duration (e.g., 24 hours for acute effects, 7-14 days for chronic effects).
- Proceed with phenotypic assays.

## Protocol 3: Neurite Outgrowth Analysis

Materials:

- **Caplyta**-treated and control neuronal cultures
- Microscope with imaging capabilities
- Image analysis software (e.g., ImageJ with NeuronJ plugin)
- Antibodies for immunocytochemistry (e.g., anti- $\beta$ -III-tubulin, anti-MAP2)

Procedure:

- Fix the neuronal cultures with 4% paraformaldehyde (PFA).
- Perform immunocytochemistry for neuronal markers (e.g.,  $\beta$ -III-tubulin or MAP2).
- Acquire images of multiple random fields for each condition.
- Use image analysis software to trace and quantify neurite length, number of branches, and complexity.
- Compare the results between **Caplyta**-treated, vehicle-treated, and untreated control groups.

## Protocol 4: Synaptic Density Analysis

Materials:

- **Caplyta**-treated and control neuronal cultures
- Antibodies against presynaptic (e.g., Synapsin-1, VGLUT1) and postsynaptic (e.g., PSD-95, Homer1) markers

- Confocal microscope
- Image analysis software

Procedure:

- Fix and permeabilize the neuronal cultures.
- Perform immunocytochemistry using primary and fluorescently-labeled secondary antibodies for pre- and post-synaptic markers.
- Acquire high-resolution images using a confocal microscope.
- Use image analysis software to quantify the number and colocalization of synaptic puncta along dendrites.
- Compare synaptic density between the different treatment groups.

## Protocol 5: Electrophysiological Analysis using Multi-Electrode Arrays (MEAs)

Materials:

- MEA plates
- MEA recording system
- iPSC-derived neuronal cultures plated on MEA plates
- **Caplyta** and vehicle control solutions

Procedure:

- Culture iPSC-derived neurons on MEA plates until mature and electrically active (typically 4-6 weeks).
- Record baseline spontaneous network activity (spike rate, burst frequency, network synchrony).



- Apply **Caplyta** or vehicle control to the cultures.
- Record neuronal activity at different time points post-treatment (e.g., 30 minutes, 1 hour, 24 hours).
- Analyze the changes in electrophysiological parameters in response to **Caplyta** treatment.

## Expected Outcomes and Interpretation

Based on the known mechanism of **Caplyta** and the typical phenotypes observed in iPSC models of schizophrenia, the following outcomes may be expected:

- **Reversal of Neurite Outgrowth Deficits:** Schizophrenia iPSC-derived neurons often exhibit reduced neurite length and complexity. **Caplyta**, through its modulation of glutamatergic and other signaling pathways, may promote neurite outgrowth and restore a more normal neuronal morphology.
- **Normalization of Synaptic Density:** Altered synaptic density is a common finding in schizophrenia models. Depending on the specific patient line, **Caplyta** may increase or decrease synaptic puncta to levels observed in healthy control neurons.
- **Modulation of Neuronal Activity:** Schizophrenia iPSC-derived neuronal networks can show hypo- or hyperactivity. **Caplyta** is expected to modulate network firing and bursting patterns, potentially restoring a more stable and organized level of activity.
- **Changes in Gene Expression:** Treatment with **Caplyta** may alter the expression of genes related to synaptic function, neuronal development, and inflammatory pathways that are dysregulated in schizophrenia.

These iPSC-based assays can provide valuable insights into the cellular and molecular mechanisms by which **Caplyta** exerts its therapeutic effects. The data generated can help to stratify patients who may respond best to **Caplyta** and can guide the development of future antipsychotic medications.

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